![molecular formula C23H17ClF3N3O2S B1659559 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)benzimidazol-2-yl]sulfanylacetamide CAS No. 6596-36-7](/img/structure/B1659559.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)benzimidazol-2-yl]sulfanylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)benzimidazol-2-yl]sulfanylacetamide is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group, a benzoimidazole ring, and a sulfanyl-acetamide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)benzimidazol-2-yl]sulfanylacetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzoimidazole Core: The benzoimidazole ring can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic aromatic substitution using reagents such as trifluoromethyl iodide (CF3I) in the presence of a strong base.
Sulfanyl-Acetamide Linkage Formation: The final step involves the coupling of the benzoimidazole derivative with 2-chloro-5-(trifluoromethyl)phenyl acetamide using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.
化学反应分析
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)benzimidazol-2-yl]sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic medium.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: SnCl2, iron powder
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amine derivatives
Substitution: Substituted amine or thiol derivatives
科学研究应用
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)benzimidazol-2-yl]sulfanylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
作用机制
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)benzimidazol-2-yl]sulfanylacetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, facilitating its penetration into biological membranes. The benzoimidazole ring can interact with various enzymes and receptors, modulating their activity. The sulfanyl-acetamide linkage may contribute to its binding affinity and specificity towards certain molecular targets.
相似化合物的比较
Similar Compounds
- N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
- 2-chloro-5-(trifluoromethyl)pyridine
- 4-chloro-2-(trifluoromethyl)phenyl isocyanate
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)benzimidazol-2-yl]sulfanylacetamide is unique due to its combination of structural features, including the trifluoromethyl group, benzoimidazole ring, and sulfanyl-acetamide linkage. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.
属性
CAS 编号 |
6596-36-7 |
|---|---|
分子式 |
C23H17ClF3N3O2S |
分子量 |
491.9 g/mol |
IUPAC 名称 |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H17ClF3N3O2S/c1-32-16-9-7-15(8-10-16)30-20-5-3-2-4-18(20)29-22(30)33-13-21(31)28-19-12-14(23(25,26)27)6-11-17(19)24/h2-12H,13H2,1H3,(H,28,31) |
InChI 键 |
CCIITCSXXMXBON-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
规范 SMILES |
COC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B1659476.png)
![[2-[3-[3-[(5-Bromofuran-2-carbonyl)amino]pyridin-1-ium-1-yl]quinoxalin-2-yl]-2-cyanoethenylidene]azanide](/img/structure/B1659477.png)
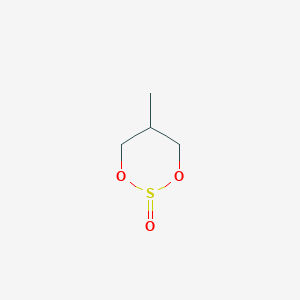
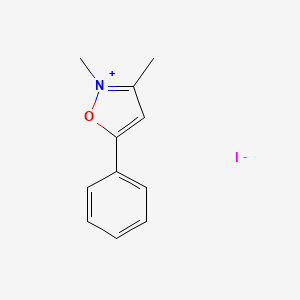
![(5E)-5-[(2-chloro-5-nitrophenyl)methylidene]-3-(3-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1659483.png)
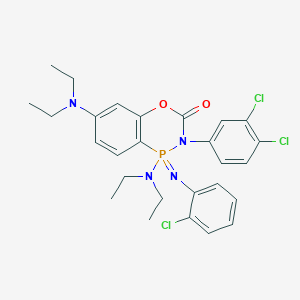
![N-(3-chloro-4-methoxyphenyl)-4-methoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-amine](/img/structure/B1659488.png)

![N-(2-chloroethyl)-2H,3H-imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1659491.png)
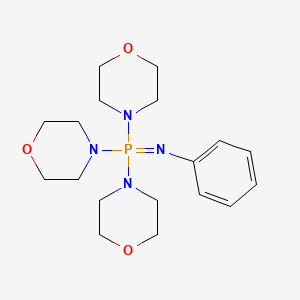
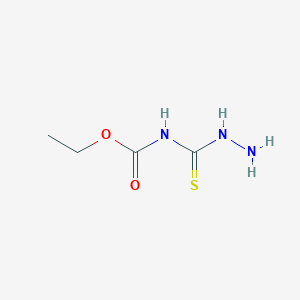
![4-Thiazolidinone, 5-[[5-(4-acetylphenyl)-2-furanyl]methylene]-2-thioxo-](/img/structure/B1659495.png)
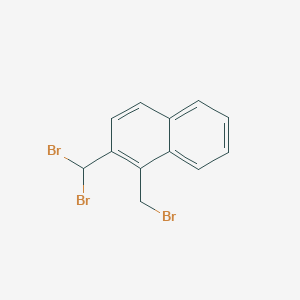
![3-Ethoxy-2,4,11,14,17,20-hexaoxa-3lambda5-phosphatricyclo[19.4.0.05,10]pentacosa-1(25),5,7,9,21,23-hexaene 3-oxide](/img/structure/B1659497.png)
